molecular formula C8H4N4O2 B12125775 6H-pyrano[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-one CAS No. 1087644-55-0

6H-pyrano[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-one

Cat. No.: B12125775
CAS No.: 1087644-55-0
M. Wt: 188.14 g/mol
InChI Key: OUVAMKBCUDQJPM-UHFFFAOYSA-N
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Description

6H-pyrano[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique fused ring structure, which includes a pyrano ring, a triazolo ring, and a pyrimidine ring. The presence of these rings endows the compound with a range of chemical and biological properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-pyrano[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 6-nitro[1,2,4]triazolo[1,5-a]pyrimidine with carbonyl compounds in the presence of a base to form stable σH-adducts. The reduction of the nitro group in these adducts is followed by tandem autoaromatization of the azine ring and intramolecular cyclocondensation, leading to the formation of the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6H-pyrano[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

6H-pyrano[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6H-pyrano[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where selective inhibition of CDK2 can lead to the suppression of tumor growth.

Comparison with Similar Compounds

6H-pyrano[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the resulting chemical and biological properties, which make it a valuable compound for various applications.

Properties

CAS No.

1087644-55-0

Molecular Formula

C8H4N4O2

Molecular Weight

188.14 g/mol

IUPAC Name

11-oxa-2,3,5,7-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C8H4N4O2/c13-7-5-3-9-8-10-4-11-12(8)6(5)1-2-14-7/h1-4H

InChI Key

OUVAMKBCUDQJPM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=O)C2=C1N3C(=NC=N3)N=C2

Origin of Product

United States

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